Albendazole-gamma-hydroxysulphone

Übersicht

Beschreibung

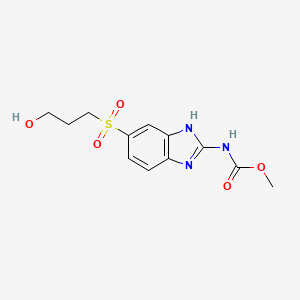

Albendazole-gamma-hydroxysulphone is an organic sulfide . It is a derivative of Albendazole, a broad-spectrum antihelmintic and antiprotozoal agent of the benzimidazole type . The molecular formula of this compound is C12H15N3O5S .

Molecular Structure Analysis

The molecular structure of this compound includes a net charge of 0, an average mass of 313.33000, and a mono-isotopic mass of 313.07324 . The InChI and SMILES strings provide a textual representation of the molecule .Wissenschaftliche Forschungsanwendungen

Nanosize Liposome Encapsulation

Albendazole, a hydrophobic drug, has been encapsulated in nanosize liposomes to formulate controlled release liposomal formulations. These formulations include conventional and PEGylated liposomes, showing varied drug release rates and encapsulation efficiencies. This approach aims to improve the bioavailability and effectiveness of albendazole in treating hydatid cysts (Panwar et al., 2010).

Liquid Chromatography for Trace Residue Analysis

A liquid chromatographic assay was developed for rapid and sensitive screening of albendazole 2-aminosulfone and other benzimidazole residues in milk. This method demonstrates albendazole's potential impact on the food chain and the importance of residue analysis in agricultural products (Fletouris et al., 1996).

Effect on Drug-Metabolizing Enzymes

A study revealed that oral administration of albendazole in rats induces an increase in liver microsomal drug-metabolizing enzymes. This induction suggests albendazole's potential influence on liver function and drug metabolism, impacting its therapeutic efficacy and toxicity profile (Souhaili-el Amri et al., 1988).

Improved Drug Delivery Systems

Research on incorporating albendazole into stable and homogeneous polyurethane structures has shown an enhanced antitumor activity against breast cancer cell lines. This suggests that improved drug delivery systems can potentiate albendazole's efficacy in oncological applications (Racoviceanu et al., 2020).

Improving Bioavailability

A study evaluated the effectiveness of combining albendazole with 2-hydroxypropyl-beta-cyclodextrin (HP-betaCD) in increasing bioavailability and effectiveness against Trichinella spiralis larvae. The results suggest that HP-betaCD can enhance the therapeutic effectiveness of albendazole, particularly in parasitic infections (Casulli et al., 2006).

Metabolism Analysis

Research identifying the major enzymes responsible for albendazole metabolism (CYP2J2 and CYP2C19) in human liver microsomes provides insights into the pharmacokinetics of albendazole. This knowledge is crucial for understanding drug interactions and optimizing therapeutic regimens (Wu et al., 2013).

Developmental Toxicity Studies

Studies on the developmental toxicity of albendazole in zebrafish embryos highlight its potential teratogenic effects. These findings are significant for understanding the safety profile of albendazole in developmental stages and its implications in pregnant women and animals (Carlsson et al., 2011).

Wirkmechanismus

The mechanism of action of Albendazole, the parent compound, involves the inhibition of microtubule polymerization. Specifically, the active metabolite of Albendazole, albendazole sulfoxide, induces selective degeneration of cytoplasmic microtubules in the intestinal and tegmental cells of intestinal helminths and larvae .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl N-[6-(3-hydroxypropylsulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5S/c1-20-12(17)15-11-13-9-4-3-8(7-10(9)14-11)21(18,19)6-2-5-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBZMHKHSDPUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501001674 | |

| Record name | Methyl hydrogen [6-(3-hydroxypropane-1-sulfonyl)-1H-benzimidazol-2-yl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80983-32-0 | |

| Record name | Methyl N-[6-[(3-hydroxypropyl)sulfonyl]-1H-benzimidazol-2-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80983-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (5-((3-hydroxypropyl)sulfonyl)-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen [6-(3-hydroxypropane-1-sulfonyl)-1H-benzimidazol-2-yl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

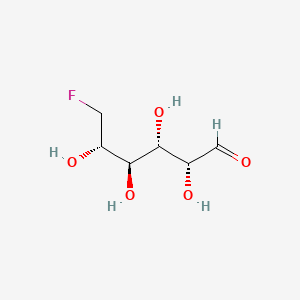

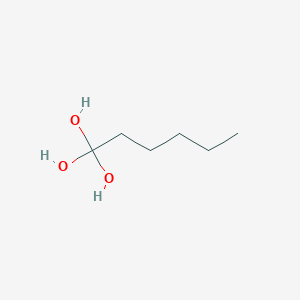

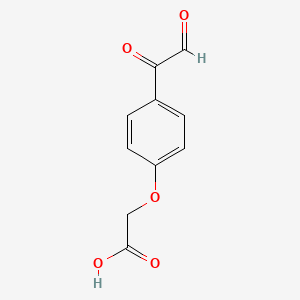

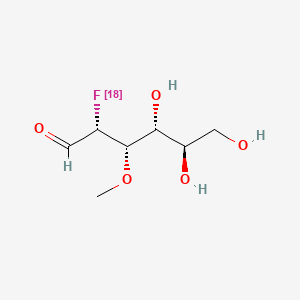

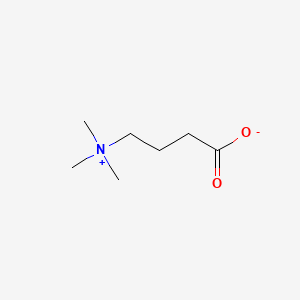

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)